molecular formula C14H22ClNO2S B12321164 Bzl,ME-D-met-ome hcl

Bzl,ME-D-met-ome hcl

Cat. No.: B12321164
M. Wt: 303.8 g/mol
InChI Key: UAABAOCOIDJTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: is a chemical compound with the molecular formula C14H21NO2S*HCl and a molecular weight of 267.39*36.45 g/mol . This compound is commonly referred to as Bzl,ME-D-met-ome hcl . It is a derivative of methionine, an essential amino acid, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the esterification of D-methionine followed by benzylation and methylation. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while substitution can yield various benzyl or methyl derivatives .

Scientific Research Applications

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The benzyl and methyl groups may also contribute to its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

  • N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
  • N-Benzyl-L-methionine methyl ester hydrochloride
  • N-Benzyl-D-methionine methyl ester hydrochloride

Comparison: N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and the presence of both benzyl and methyl groups.

Properties

IUPAC Name

methyl 2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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